

Spectral Data Analysis of 2-Methyl-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methyl-5-(trifluoromethyl)pyridine
Cat. No.:	B1319050

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This technical guide provides a comprehensive overview of the spectral data for **2-Methyl-5-(trifluoromethyl)pyridine**, a key heterocyclic compound of interest in pharmaceutical and agrochemical research. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for **2-Methyl-5-(trifluoromethyl)pyridine**. It is important to note that a complete, experimentally verified dataset from a single source is not readily available in the public domain. The data presented here is a compilation from various sources, supplemented by predicted values based on the analysis of structurally similar compounds.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~8.6	s	1H	-	H-6
~7.8	d	1H	~8.0	H-4
~7.4	d	1H	~8.0	H-3
~2.6	s	3H	-	-CH ₃

Note: The chemical shifts for the aromatic protons are estimations based on data from structurally related trifluoromethylpyridines. The singlet for H-6 is expected due to the absence of adjacent protons. The doublet multiplicity for H-3 and H-4 is anticipated due to their coupling to each other.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~159	C-2
~147 (q)	C-6
~134 (q)	C-4
~124 (q, JC-F ≈ 272 Hz)	-CF ₃
~122	C-5
~121	C-3
~24	-CH ₃

Note: The chemical shifts are estimations. The signals for carbons attached to or near the trifluoromethyl group are expected to appear as quartets due to C-F coupling.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	C-H stretch (aromatic)
2980-2850	Medium-Weak	C-H stretch (aliphatic, -CH ₃)
1601, 1590, 1459, 1417	Medium-Strong	Pyridine ring stretching vibrations ^[1]
1350-1150	Strong	C-F stretching

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
161	100	[M] ⁺ (Molecular Ion)
142	Moderate	[M - F] ⁺
114	Moderate	[M - CF ₃] ⁺
92	Moderate	[M - CF ₃ - H ₂ CN] ⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule. The molecular ion peak is expected to be prominent. The molecular formula is C₇H₆F₃N, and the molecular weight is 161.12 g/mol .

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methyl-5-(trifluoromethyl)pyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

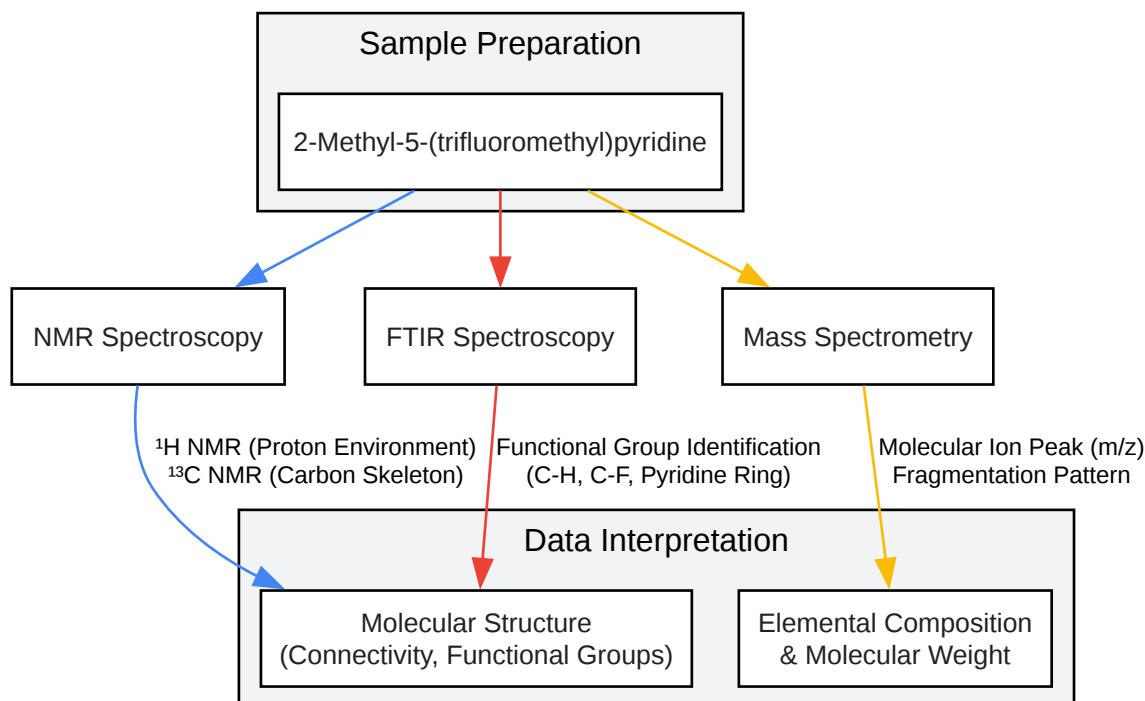
- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules in the gas phase are bombarded with a beam of electrons, causing ionization and

fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **2-Methyl-5-(trifluoromethyl)pyridine**.



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Spectral analysis workflow for **2-Methyl-5-(trifluoromethyl)pyridine**.

This diagram illustrates the progression from the pure compound to various spectroscopic techniques, each providing unique information that contributes to the comprehensive structural elucidation and confirmation of the molecule's identity.

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References

- 1. rsc.org [rsc.org]
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